

Application Note: Regioselective Nitration of 7-Chloro-4-Hydroxyquinoline[1]

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Compound of Interest

Compound Name: 7-Chloro-4-hydroxy-3-nitroquinoline

CAS No.: 5350-50-5

Cat. No.: B1582105

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Abstract & Strategic Context

This application note details the protocol for the synthesis of **7-chloro-4-hydroxy-3-nitroquinoline** (also known as 7-chloro-3-nitro-4-quinolone) via electrophilic aromatic substitution.[1][2] This intermediate is a critical scaffold in the synthesis of 4-aminoquinoline antimalarials and kinase inhibitors.[1]

While standard nitration often employs mixed sulfuric/nitric acid, this guide prioritizes the Propionic Acid/Nitric Acid route.[2] This method offers superior regioselectivity for the C3 position and cleaner impurity profiles by minimizing oxidative tarring and sulfonation byproducts common in harsh sulfuric acid media.[1]

Chemical Basis & Mechanism[1][2][3]

Tautomeric Direction

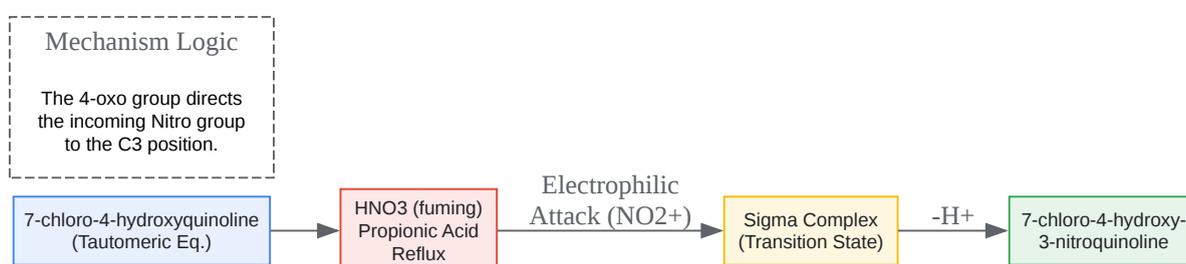
The substrate, 7-chloro-4-hydroxyquinoline, exists in equilibrium between its enol (hydroxy) and keto (quinolone) forms.[2] In solution, the 4-quinolone tautomer predominates.[1][2]

- Regioselectivity (C3 vs C8):
 - The C3 position is electronically activated by the adjacent carbonyl/enol system (similar to alpha-carbon activation in ketones).[1][2]

- The C8 position is deactivated by the electron-withdrawing chlorine at C7, although it remains a potential site for secondary nitration under forcing conditions.[2]
- Conclusion: By controlling temperature and acid strength, we exclusively target the C3 position.

Reaction Scheme Visualization

The following diagram illustrates the transformation and the tautomeric equilibrium driving the regiochemistry.



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Figure 1: Reaction scheme illustrating the conversion of 7-chloro-4-hydroxyquinoline to its 3-nitro derivative.

Pre-Synthesis Planning

Safety Critical Check

- Fuming Nitric Acid: Extremely corrosive oxidizer.[1] Reacts violently with organic solvents (acetone, ethers).[1][2] Use only dedicated glass/Teflon equipment.[1]
- Nitrogen Oxides (NO_x): The reaction generates toxic red/brown fumes.[1][2] Must be performed in a high-efficiency fume hood.
- Thermal Runaway: Nitration is exothermic.[1][2] Addition rates must be strictly controlled.[1][2]

Equipment & Reagents

Component	Grade/Specification	Function
7-Chloro-4-hydroxyquinoline	>98% Purity	Substrate
Propionic Acid	Reagent Grade (99%)	Solvent/Moderator
Nitric Acid	Fuming (>90%)	Nitrating Agent
Sodium Hydroxide	2M Aqueous	Waste Neutralization
Reactor	3-Neck Round Bottom Flask	Vessel
Condenser	Reflux (Water-cooled)	Solvent retention
Temp Probe	Teflon-coated	Monitoring

Experimental Protocol (Method A: Propionic Acid Route)

This method is adapted from the classic principles established by Surrey & Hammer (JACS, 1946) but modernized for safety and yield.[1][2]

Phase 1: Solvation and Activation

- Setup: Equip a 500 mL 3-neck flask with a magnetic stir bar, reflux condenser, addition funnel, and internal thermometer.
- Solvation: Charge the flask with 20.0 g (111 mmol) of 7-chloro-4-hydroxyquinoline.
- Solvent Addition: Add 100 mL of Propionic Acid.
- Dissolution: Heat the mixture gently to 60°C with stirring until a suspension or partial solution is achieved. (Note: The starting material may not fully dissolve until higher temperatures/acid addition).[1][2]

Phase 2: Nitration (The Critical Step)

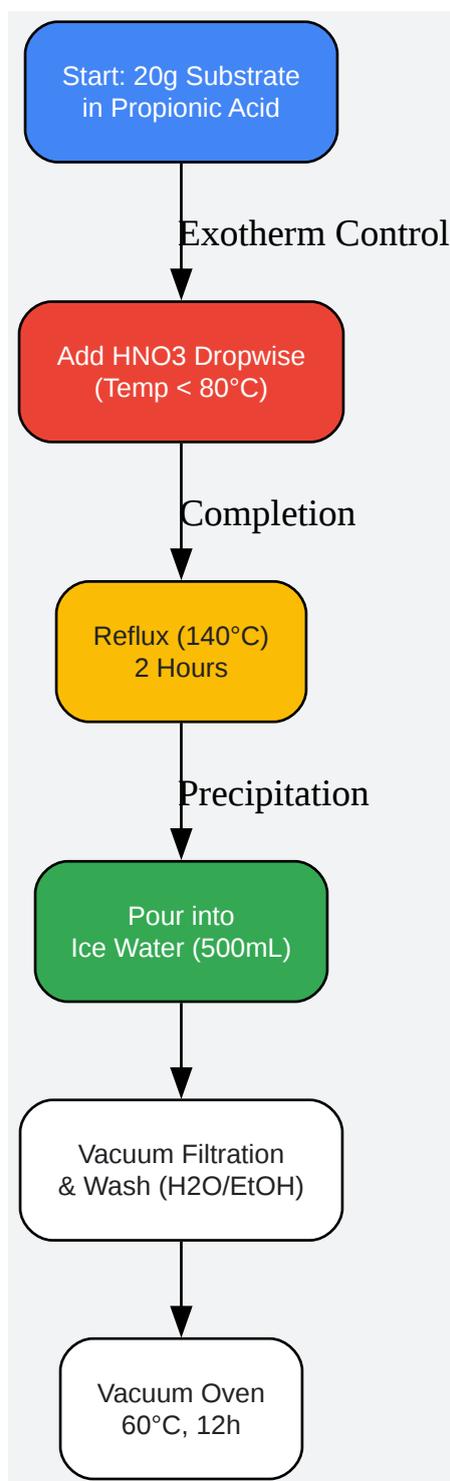
- Acid Preparation: Place 8.0 mL (approx. 190 mmol, 1.7 eq) of fuming nitric acid in the pressure-equalizing addition funnel.

- Controlled Addition: Add the nitric acid dropwise over 20–30 minutes.
 - Observation: The temperature will rise.[1][2] Maintain internal temperature between 60–80°C.
 - Visual: Evolution of brown NO_x fumes is normal.[1]
- Reaction Completion: Once addition is complete, heat the mixture to Reflux (~140°C).
- Duration: Maintain reflux for 2 hours. The suspension will typically change color (yellow/orange) and become more homogenous before precipitating the product.[1][2]

Phase 3: Quenching and Isolation

- Cooling: Allow the reaction mixture to cool slowly to room temperature (25°C).
- Precipitation: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a heavy yellow/off-white solid.[1][2]
- Filtration: Collect the solid via vacuum filtration (Buchner funnel).[1][2]
- Washing:
 - Wash cake with 2 x 50 mL cold water to remove residual acid.[1][2]
 - Wash with 1 x 30 mL cold ethanol to remove organic impurities.[1][2]
- Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Workflow Diagram



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Figure 2: Step-by-step workflow for the nitration process.[1][2]

Characterization & Validation

The isolated product should be validated using the following metrics.

Parameter	Expected Value	Notes
Appearance	Yellow to Off-White Powder	Dark brown indicates oxidation/tarring.[1][2]
Yield	75% – 85%	Theoretical yield calc.[1] based on 20g SM.[1][2]
Melting Point	>270°C (dec.)[1]	Often decomposes before distinct melt.[1][2]
¹ H NMR (DMSO-d ₆)	Loss of H ₃ signal	H ₃ proton (approx 6.0 ppm) disappears.[1][2]
Mass Spec (ESI)	[M+H] ⁺ = 225.0	Characteristic Chlorine isotope pattern (3:1).[1]

Troubleshooting Guide:

- Low Yield: Usually due to incomplete precipitation.[1] Ensure the quench volume (water) is at least 5x the acid volume.[1][2]
- Isomer Contamination: If 8-nitro isomer is suspected (rare with propionic acid), recrystallize from Dimethylformamide (DMF) or Acetic Acid.[1][2]

References

- Surrey, A. R., & Hammer, H. F. (1946).[1][2] The Preparation of 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid and its Decarboxylation. *Journal of the American Chemical Society*, 68(1), 113–116. [\[Link\]](#)
- National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 21118724, **7-Chloro-4-hydroxy-3-nitroquinoline**. Retrieved from [\[Link\]](#)

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Sources

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- 2. 7-Chloro-4-hydroxyquinoline | C₉H₆ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
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